1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 3-chlorophenyl group at position 1, a 4-fluorophenyl group at position 3, and a methoxy group at position 6. The presence of electron-withdrawing substituents (chloro, fluoro) and the methoxy group suggests unique electronic and steric properties that may influence its biological activity and physicochemical behavior.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O/c1-29-18-9-10-21-19(12-18)23-20(13-26-21)22(14-5-7-16(25)8-6-14)27-28(23)17-4-2-3-15(24)11-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJGIPJPRORDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the class of pyrazoloquinolines, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization to introduce the chlorophenyl and fluorophenyl groups. The methods often utilize starting materials like substituted phenyl hydrazines and appropriate aldehydes or ketones under acidic or basic conditions.
Anticancer Properties
Research has shown that compounds within the pyrazolo[4,3-c]quinoline class exhibit significant anticancer activity. For instance, studies have reported that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.
- Cytotoxicity : The compound has shown an IC50 value in the low micromolar range (e.g., IC50 = 0.59 µM for MCF-7 cells), indicating potent activity against these cancer types .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies indicate that it exhibits both bactericidal and fungicidal effects against a range of pathogens.
- Antimicrobial Testing : The compound demonstrated an inhibition zone (IZ) ranging from 16–26 mm against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : It may also exert antioxidant effects, reducing oxidative stress within cells.
- Targeting Kinases : Some studies suggest that it could inhibit specific kinases involved in cancer cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[4,3-c]quinolines:
- Study on Anticancer Effects : A study focused on a series of pyrazolo[4,3-c]quinolines found that modifications on the phenyl rings significantly altered their cytotoxicity profiles. The presence of electron-withdrawing groups like fluorine enhanced their potency against certain cancer cell lines .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of structurally similar compounds, emphasizing their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Comparison with Similar Compounds
Data Tables
Table 1. Key Pyrazoloquinoline Analogs and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
